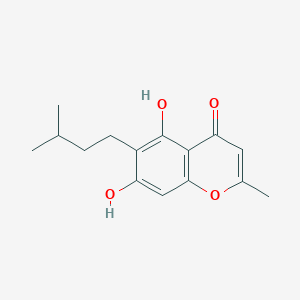

![molecular formula C9H11NO4S B083595 4-[(Ethylamino)sulfonyl]benzoic acid CAS No. 10252-64-9](/img/structure/B83595.png)

4-[(Ethylamino)sulfonyl]benzoic acid

Descripción general

Descripción

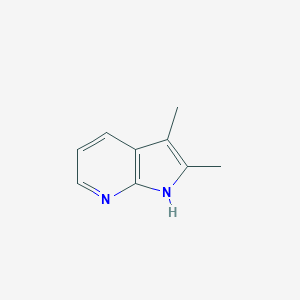

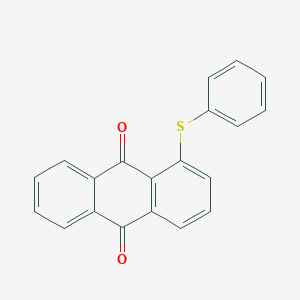

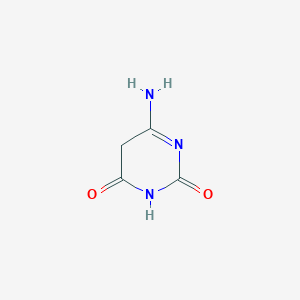

4-[(Ethylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

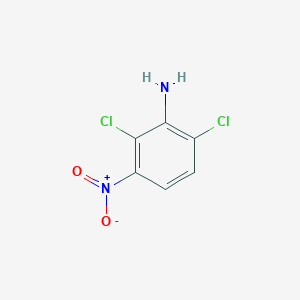

Carbonic Anhydrase Inhibition

A series of benzamides incorporating sulfamoyl moieties, derived from sulfamoyl benzoic acid, were investigated for their inhibition effects on carbonic anhydrase (CA) isoforms. These compounds exhibited potent inhibitory activity against human (h) isoforms hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, with hCA I being slightly less sensitive. This positions benzamide-4-sulfonamides as promising candidates for CA inhibition, a crucial aspect in treating conditions like glaucoma and edema (Abdoli et al., 2018).

Synthesis of Sulfonamide and Sulfonate Derivatives

Research highlights a simple, efficient, and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives under green conditions. This approach yields products with high purity and yield, leveraging sulfonyl chlorides as starting materials. The synthesis process, involving the reaction of 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid with 2-morpholinoethan-1-amine, underscores the potential of these methods in developing derivatives with significant biological applications (Almarhoon et al., 2019).

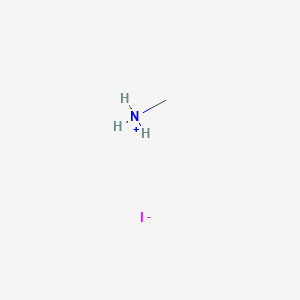

Ortho C-H Sulfonylation

The copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates demonstrates a method to achieve various aryl sulfones with excellent regioselectivity and good yields. This technique utilizes an 8-aminoquinoline moiety as a bidentate directing group, showcasing a novel pathway for functionalizing benzoic acid derivatives (Liu et al., 2015).

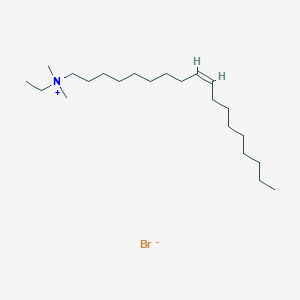

RXR-Selective Agonists Development

Sulfonic acid analogues of bexarotene were synthesized and assessed for selective retinoid X receptor (RXR) agonism. The study evaluated these compounds' ability to bind RXR and their potential in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells, suggesting that these analogues could offer therapeutic benefits with enhanced biological selectivity and potency compared to known treatments (Heck et al., 2016).

Interaction with Membrane Systems

The interaction between benzoic acid and benzoate with model membrane systems was characterized to understand how these simple aromatic acids interact with membrane components. Benzoic acid was found to penetrate deeper into the membrane/water interfaces compared to benzoate, providing insights into the antimicrobial activity of benzoic acid and laying the groundwork for investigating bacterial uptake of related compounds (Peters et al., 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(ethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSHUBLFLCCPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346385 | |

| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-64-9 | |

| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.